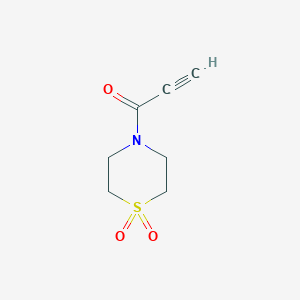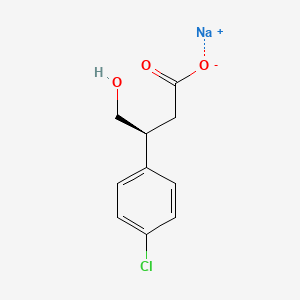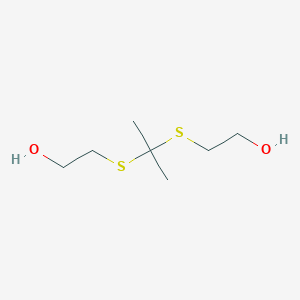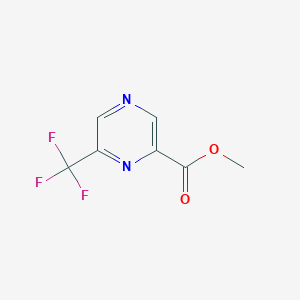
4-(Prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Prop-2-ynoyl)-1λ6-thiomorpholine-1,1-dione est un composé appartenant à la classe des dérivés de la thiomorpholine. La thiomorpholine est un composé hétérocyclique à six chaînons contenant des atomes de soufre et d'azote. La présence du groupe prop-2-ynoyle ajoute une caractéristique structurelle unique à ce composé, le rendant intéressant dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 4-(Prop-2-ynoyl)-1λ6-thiomorpholine-1,1-dione implique généralement la réaction de la thiomorpholine avec le chlorure de prop-2-ynoyle. La réaction est effectuée en présence d'une base, telle que la triéthylamine, pour neutraliser l'acide chlorhydrique formé pendant la réaction. La réaction est généralement conduite dans un solvant inerte comme le dichlorométhane à basse température pour éviter les réactions secondaires.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réacteurs à flux continu pour garantir une qualité et un rendement constants. L'utilisation de systèmes automatisés permet un contrôle précis des conditions de réaction, telles que la température, la pression et les concentrations de réactifs, qui sont cruciales pour la mise à l'échelle du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
4-(Prop-2-ynoyl)-1λ6-thiomorpholine-1,1-dione peut subir différents types de réactions chimiques, notamment :
Oxydation : L'atome de soufre dans le cycle thiomorpholine peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe carbonyle dans la partie prop-2-ynoyle peut être réduit pour former des alcools.
Substitution : Les atomes d'hydrogène dans le cycle thiomorpholine peuvent être substitués par divers groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Les réactions de substitution nécessitent souvent l'utilisation de bases ou d'acides forts comme catalyseurs.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Alcools.
Substitution : Divers dérivés de la thiomorpholine substitués.
Applications de la recherche scientifique
4-(Prop-2-ynoyl)-1λ6-thiomorpholine-1,1-dione a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Investigated for its potential as an enzyme inhibitor.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris des activités anticancéreuses et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés uniques.
Mécanisme d'action
Le mécanisme d'action de 4-(Prop-2-ynoyl)-1λ6-thiomorpholine-1,1-dione implique son interaction avec des cibles moléculaires spécifiques. Le groupe prop-2-ynoyle peut former des liaisons covalentes avec des sites nucléophiles sur les enzymes ou les récepteurs, conduisant à l'inhibition ou à la modulation de leur activité. Le cycle thiomorpholine peut également interagir avec diverses voies biologiques, contribuant aux effets globaux du composé.
Applications De Recherche Scientifique
4-(Prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(Prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets. The prop-2-ynoyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The thiomorpholine ring can also interact with various biological pathways, contributing to the compound’s overall effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de 4-(2,5-diméthoxyphényl)prop-2-énoyle : Ces composés partagent un motif structurel similaire mais diffèrent par leurs substituants, conduisant à des activités biologiques différentes.
N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-énoyl]phényl}quinoléine-3-carboxamide : Un autre composé avec un groupe prop-2-énoyle, mais avec des structures et des applications de base différentes.
Unicité
4-(Prop-2-ynoyl)-1λ6-thiomorpholine-1,1-dione est unique en raison de la présence à la fois du cycle thiomorpholine et du groupe prop-2-ynoyle. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C7H9NO3S |
|---|---|
Poids moléculaire |
187.22 g/mol |
Nom IUPAC |
1-(1,1-dioxo-1,4-thiazinan-4-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C7H9NO3S/c1-2-7(9)8-3-5-12(10,11)6-4-8/h1H,3-6H2 |
Clé InChI |
BBLOOUOKIPUXND-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=O)N1CCS(=O)(=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate](/img/structure/B11715811.png)
![N'-[(E)-(2,3,4-trihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11715817.png)
![3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B11715818.png)
![2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine](/img/structure/B11715828.png)

![[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea](/img/structure/B11715839.png)
![[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B11715846.png)
![2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide](/img/structure/B11715856.png)

![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one](/img/structure/B11715872.png)
![[(2-Ethyl-6-methylpyridin-3-yl)oxy]acetic acid](/img/structure/B11715874.png)
![6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11715876.png)
